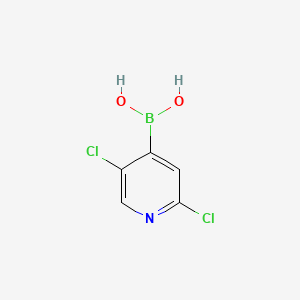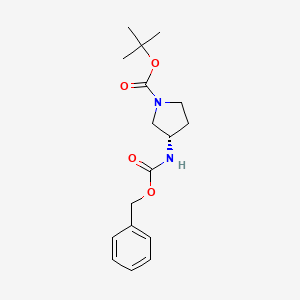
DL-Sérine-1-13C
Vue d'ensemble
Description
DL-Serine-1-13C: is a non-essential amino acid that plays a crucial role in the synthesis of proteins, neurotransmitters, and other biomolecules. This compound is isotopically labeled with carbon-13, making it valuable for scientific experiments involving labeling and tracing. The molecular formula of DL-Serine-1-13C is HOCH2CH(NH2)13CO2H, and it has a molecular weight of 106.09 g/mol .
Applications De Recherche Scientifique
DL-Serine-1-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis and neurotransmitter pathways.
Medicine: Utilized in research on neurological disorders and as a potential therapeutic agent.
Industry: Applied in the production of isotopically labeled compounds for various industrial processes
Mécanisme D'action
Target of Action
DL-Serine-1-13C is a variant of the amino acid serine, labeled with the stable isotope Carbon-13 at the first carbon position . The primary targets of DL-Serine-1-13C are the same as those of serine, which plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and signal transduction .
Mode of Action
DL-Serine-1-13C interacts with its targets in the same way as serine. It binds to enzymes and receptors that recognize serine, participating in the catalysis of biochemical reactions and the transmission of signals . The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic fate, providing valuable information about the biochemical pathways it participates in .
Biochemical Pathways
DL-Serine-1-13C is involved in several biochemical pathways, including the serine synthesis pathway and the serine/glycine biosynthesis pathway . The Carbon-13 label allows for the tracing of these pathways, providing insights into the metabolic fate of serine .
Pharmacokinetics
The pharmacokinetics of DL-Serine-1-13C are expected to be similar to those of serine. It is absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in various tissues, and excreted in the urine .
Result of Action
The action of DL-Serine-1-13C results in the production of proteins and other biomolecules, the proliferation of cells, and the transmission of signals . The Carbon-13 label allows for the tracking of these processes, providing insights into the roles of serine in cellular function .
Action Environment
The action of DL-Serine-1-13C is influenced by various environmental factors, including the availability of other nutrients, the pH of the environment, and the presence of specific enzymes . These factors can affect the absorption, distribution, metabolism, and excretion of the compound, as well as its interaction with its targets .
Analyse Biochimique
Biochemical Properties
DL-Serine-1-13C is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine to glycine. This reaction is crucial for the one-carbon metabolism pathway, which is essential for nucleotide synthesis and methylation reactions. Additionally, DL-Serine-1-13C is involved in the synthesis of phosphatidylserine, a phospholipid component of cell membranes, through the action of phosphatidylserine synthase .
Cellular Effects
DL-Serine-1-13C influences various cellular processes. It plays a significant role in cell signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptors. DL-Serine-1-13C acts as a co-agonist for these receptors, modulating synaptic plasticity and neurotransmission . Furthermore, it affects gene expression by participating in the one-carbon metabolism pathway, which provides methyl groups for DNA and histone methylation . This, in turn, influences cellular metabolism and proliferation.
Molecular Mechanism
At the molecular level, DL-Serine-1-13C exerts its effects through various binding interactions and enzymatic reactions. It binds to serine hydroxymethyltransferase, facilitating the conversion of serine to glycine and the transfer of one-carbon units. This interaction is critical for maintaining the balance of one-carbon metabolism. Additionally, DL-Serine-1-13C can modulate the activity of NMDA receptors by binding to the glycine site, enhancing receptor activation and influencing synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Serine-1-13C can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, DL-Serine-1-13C may undergo degradation, leading to a decrease in its efficacy in biochemical assays. Long-term studies have shown that DL-Serine-1-13C can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of DL-Serine-1-13C vary with different dosages in animal models. At low doses, it can enhance cognitive function and synaptic plasticity by modulating NMDA receptor activity . At high doses, DL-Serine-1-13C may exhibit toxic effects, including excitotoxicity and neuronal damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and physiological outcomes without adverse effects.
Metabolic Pathways
DL-Serine-1-13C is involved in several metabolic pathways, including the one-carbon metabolism pathway and the serine-glycine pathway . It interacts with enzymes such as serine hydroxymethyltransferase and phosphatidylserine synthase, influencing the synthesis of nucleotides, phospholipids, and other biomolecules. DL-Serine-1-13C also affects metabolic flux and metabolite levels, contributing to the regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, DL-Serine-1-13C is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Binding proteins and transporters facilitate its localization and accumulation in specific tissues, such as the brain and liver. This distribution is essential for its role in modulating cellular functions and biochemical reactions .
Subcellular Localization
DL-Serine-1-13C exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes . Additionally, DL-Serine-1-13C can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its activity and function in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Serine-1-13C can be synthesized through various methods, including the protection-deprotection strategy. One efficient method involves the use of D-serine as a starting material. The synthesis typically involves mild reaction conditions to ensure high purity and stability of the final product .
Industrial Production Methods: Industrial production of DL-Serine-1-13C involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and isotopic purity. The reaction conditions are carefully controlled to minimize impurities and ensure the stability of the product during storage and handling .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Serine-1-13C undergoes various chemical reactions, including:
Oxidation: DL-Serine-1-13C can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert DL-Serine-1-13C into its corresponding alcohols.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-Serine-1-13C can yield oxo acids, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
DL-Serine-1-13C can be compared with other isotopically labeled amino acids, such as:
L-Serine-1-13C: Similar in structure but differs in stereochemistry.
DL-Serine-3-13C: Labeled at a different carbon position.
L-Serine-15N: Labeled with nitrogen-15 instead of carbon-13.
Uniqueness: DL-Serine-1-13C is unique due to its specific isotopic labeling at the first carbon position, which makes it particularly useful for tracing studies and metabolic research .
Propriétés
IUPAC Name |
2-amino-3-hydroxy(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481021 | |
| Record name | DL-Serine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-20-7 | |
| Record name | DL-Serine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)













